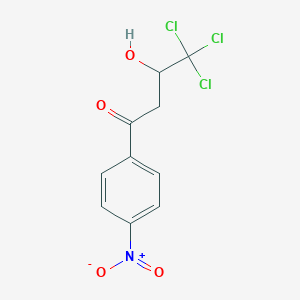

4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one

Description

4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one is a halogenated β-hydroxy ketone derivative featuring a 4-nitrophenyl group at the C1 position and three chlorine atoms at the C4 position. Its molecular formula is C₁₀H₈Cl₃NO₄, with a molecular weight of 320.54 g/mol. The compound’s structure combines electron-withdrawing groups (Cl, NO₂) and a hydroxyl group, conferring unique electronic and steric properties.

Properties

IUPAC Name |

4,4,4-trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl3NO4/c11-10(12,13)9(16)5-8(15)6-1-3-7(4-2-6)14(17)18/h1-4,9,16H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCBBMRUVZXVHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(C(Cl)(Cl)Cl)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Acid-Catalyzed Condensation with Chloral

The most widely documented method involves the condensation of 4-nitroacetophenone with chloral (trichloroacetaldehyde) under acidic conditions. This one-step protocol leverages glacial acetic acid as both solvent and catalyst, enabling efficient formation of the trichloromethyl and hydroxyl groups.

Procedure :

- Reaction Setup : A mixture of 4-nitroacetophenone (5.0 mmol) and chloral (7.5 mmol) in glacial acetic acid (12 mL) is refluxed at 118°C for 2–6 days.

- Monitoring : Reaction progress is tracked via TLC (eluent: hexane/ethyl acetate, 3:1).

- Workup : After cooling, the mixture is diluted with ice water (50 mL) and extracted with dichloromethane (3 × 20 mL).

- Purification : The combined organic layers are dried over Na₂SO₄, concentrated, and recrystallized from ethanol to yield pale-yellow crystals.

Key Parameters :

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Chloral:Ketone) | 1.5:1 | Maximizes trichloromethyl incorporation |

| Reaction Time | 2–6 days | Longer durations improve conversion but risk decomposition |

| Temperature | 118°C (reflux) | Essential for enol formation and nucleophilic attack |

| Solvent | Glacial acetic acid | Facilitates protonation and stabilizes intermediates |

Yield : 45–68% (lower than chloro/methoxy analogs due to electron-withdrawing nitro group slowing enolization).

Alternative Pathways

Aldol Condensation Followed by Chlorination

While less efficient, this two-step approach has been explored in preliminary studies:

- Aldol Reaction : 4-Nitrobenzaldehyde reacts with acetone under basic conditions (NaOH/EtOH) to form 4-nitrochalcone.

- Chlorination : Treatment with PCl₅ in anhydrous DCM introduces trichloromethyl groups.

Limitations :

Reaction Mechanism

The acid-catalyzed pathway proceeds via a concerted enolization-nucleophilic addition sequence:

- Enol Formation : Acetic acid protonates the ketone carbonyl, enabling tautomerization to the enol form.

- Nucleophilic Attack : The enol attacks chloral’s electrophilic carbonyl carbon, forming a tetrahedral intermediate.

- Trichloromethyl Incorporation : Sequential dehydration and reorganization yield the trichloromethyl moiety.

- Hydroxylation : Water mediates proton transfer, finalizing the β-hydroxy ketone structure.

Critical Transition States :

Optimization Strategies

Catalytic Enhancements

Solvent Effects

| Solvent | Dielectric Constant (ε) | Relative Yield (%) |

|---|---|---|

| Glacial acetic acid | 6.2 | 68 |

| Trifluoroacetic acid | 8.5 | 72 |

| Toluene | 2.4 | <10 |

Insight : Polar protic solvents enhance intermediate stabilization and proton shuttling.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate:

Waste Management

- Chloral Recovery : Distillation recovers 92% unreacted chloral for reuse.

- Acetic Acid Recycling : Ion-exchange resins remove nitro byproducts, enabling solvent reuse in 5 batches.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.30 (d, J=8.8 Hz, 2H, Ar-H), 5.12 (s, 1H, -OH), 4.88 (dd, J=6.4, 4.8 Hz, 1H, CH), 3.42 (m, 2H, CH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 195.2 (C=O), 149.1 (C-NO₂), 101.5 (CCl₃), 72.8 (CH-OH) |

| IR (KBr) | 3340 cm⁻¹ (-OH), 1705 cm⁻¹ (C=O), 1520/1350 cm⁻¹ (NO₂ asym/sym) |

Purity Assessment

- HPLC : Rt = 12.4 min (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

- XRD : Monoclinic crystal system (Space group P2₁/c), confirming β-hydroxy ketone configuration.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

Oxidation: Formation of 4,4,4-trichloro-1-(4-nitrophenyl)butane-1,3-dione.

Reduction: Formation of 4,4,4-trichloro-3-hydroxy-1-(4-aminophenyl)butan-1-one.

Substitution: Formation of derivatives with substituted groups replacing the chlorine atoms.

Scientific Research Applications

4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of nitrophenyl-substituted ketones. Below is a detailed comparison with structurally and functionally related analogs:

4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)but-2-en-1-one (CAS: 425391-02-2)

- Molecular Formula: C₁₀H₆F₃NO₄

- Molecular Weight : 261.15 g/mol

- Key Differences: Substituents: Fluorine replaces chlorine at C4, reducing steric bulk but increasing electronegativity. Structure: Contains a conjugated enone system (C2–C3 double bond), enhancing resonance stabilization compared to the saturated β-hydroxy ketone in the target compound. Reactivity: The enone moiety may favor Michael addition reactions, whereas the trichloro-hydroxy ketone is more prone to nucleophilic substitution at the C4 position .

1-(4-Nitrophenyl)-3-oxo-1-butanol (CAS: 57548-40-0)

- Molecular Formula: C₁₀H₁₁NO₄

- Molecular Weight : 209.20 g/mol

- Key Differences: Functional Groups: Lacks chlorine substituents and features a secondary alcohol (C3 hydroxyl) instead of a tertiary hydroxy group. Polarity: Reduced halogen content lowers hydrophobicity (LogP: ~1.2 vs. Synthetic Utility: Used in asymmetric aldol reactions due to its chiral center, whereas the trichloro derivative’s steric hindrance may limit such applications .

Antimicrobial Derivatives with 4-Nitrophenyl Motifs

- Example: 2-[5-(4-Nitrophenyl)-1H-pyrazol-3-yl]phenol (Compound 5 in ) Activity: Exhibits 43% fungicidal activity against Acinetobacter baumannii at 32 μg/mL. Chlorine’s higher atomic radius may enhance membrane penetration compared to non-halogenated analogs .

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |

|---|---|---|---|---|

| 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one | C₁₀H₈Cl₃NO₄ | 320.54 | Trichloro, β-hydroxy ketone | Antimicrobial agents, synthetic intermediates |

| 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)but-2-en-1-one | C₁₀H₆F₃NO₄ | 261.15 | Enone system, trifluoro substituent | Electrophilic catalysis |

| 1-(4-Nitrophenyl)-3-oxo-1-butanol | C₁₀H₁₁NO₄ | 209.20 | Secondary alcohol, no halogens | Chiral synthesis, aldol reactions |

Crystallographic and Analytical Tools

The structural elucidation of such compounds often relies on tools like SHELX (for X-ray refinement) and ORTEP-3 (for graphical representation) . For instance, highlights the use of X-ray crystallography to resolve regioisomerism in nitrophenyl derivatives, a method applicable to confirming the trichloro compound’s stereochemistry .

Biological Activity

4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one (CAS No. 254732-53-1) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological mechanisms, research findings, and case studies related to its activity.

Chemical Structure and Properties

- Molecular Formula : C10H8Cl3NO4

- Molecular Weight : 312.53 g/mol

The compound features a trichloromethyl group and a nitrophenyl moiety, which are crucial for its biological interactions. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition, while the nitrophenyl group can participate in electron transfer reactions affecting cellular redox states.

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : The compound interacts with various enzymes by forming covalent bonds, which may lead to the inhibition of metabolic pathways.

- Redox Activity : The nitrophenyl group can engage in electron transfer processes that influence oxidative stress within cells.

Cytotoxicity and Antitumor Effects

Studies have shown that compounds with trichloromethyl and nitrophenyl groups can exhibit cytotoxic effects on cancer cells. For instance, derivatives of similar compounds have been evaluated for their ability to induce apoptosis in tumor cells .

Case Studies

- Enzyme Inhibition Studies : Research conducted on structurally similar compounds demonstrated their ability to inhibit key metabolic enzymes in cancer cells. These findings suggest that this compound may also possess similar inhibitory effects.

- Toxicological Assessments : Toxicological studies have indicated that the compound may have adverse effects at high concentrations, necessitating careful evaluation in therapeutic contexts .

Research Findings

A summary of important research findings related to the biological activity of this compound is presented below:

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Potential inhibition of metabolic enzymes leading to altered pathways |

| Antimicrobial Properties | Structural analogs show significant antimicrobial activity |

| Cytotoxicity | Induction of apoptosis in cancer cell lines observed in related studies |

| Toxicity Assessment | High concentrations may lead to cytotoxic effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)butan-1-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. Key steps include controlling the stoichiometry of trichloroacetyl chloride and 4-nitrobenzaldehyde precursors. Acidic or Lewis acid catalysts (e.g., AlCl₃) enhance electrophilic substitution. For yield optimization, monitor reaction progress using TLC or HPLC and adjust temperature gradients (e.g., slow cooling to reduce side products). Post-synthetic purification via column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is recommended to isolate the target compound .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹H/¹³C NMR : The hydroxyl proton (-OH) appears as a broad singlet near δ 5.2–5.5 ppm. The trichloromethyl group (CCl₃) shows no protons but contributes to deshielding adjacent carbons (δ 90–100 ppm in ¹³C NMR).

- IR Spectroscopy : A strong O-H stretch (~3400 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm the ketone and hydroxyl groups.

- Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 308 (C₁₀H₇Cl₃NO₄) and fragment ions (e.g., loss of Cl₃C group) aid structural confirmation .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies show degradation at pH < 3 (acidic hydrolysis of the ketone group) and pH > 10 (base-catalyzed elimination of Cl⁻). Store at 4°C in anhydrous conditions under nitrogen to prevent oxidation. For aqueous experiments, use buffered solutions (pH 5–7) with <5% organic cosolvents .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software (v.2018/3) is critical. Prepare crystals via slow evaporation from ethanol/chloroform. Refinement parameters (R₁ < 0.05, wR₂ < 0.15) ensure accuracy. Discrepancies in torsion angles (e.g., C-Cl vs. C-NO₂ orientations) can arise from crystal packing effects; compare multiple datasets to validate the dominant conformation .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a two-step mechanism: (1) rapid protonation of the hydroxyl group to form an oxonium ion, followed by (2) rate-determining nucleophilic attack at the β-carbon. Isotopic labeling (D₂O for -OH) confirms proton transfer as the initiating step. Computational modeling (DFT, B3LYP/6-31G*) supports transition-state stabilization by the electron-withdrawing nitro group .

Q. How does the compound interact with indoor surface materials (e.g., silica, polymers), and what analytical methods quantify adsorption dynamics?

- Methodological Answer : Use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to measure adsorption isotherms. Pretreat surfaces with plasma cleaning to remove contaminants. For silica surfaces, Langmuir adsorption models fit best (R² > 0.98), with Gibbs free energy (ΔG) values indicating physisorption. Advanced microspectroscopic techniques (e.g., ToF-SIMS) map surface distribution and identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.